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Introduction
Nealbarbital (5-allyl-5-neopentylbarbituric acid), also known as nealbarbitone or Censedal, is a

barbiturate derivative that emerged in the mid-20th century as part of a broader effort to refine

the therapeutic properties of this class of central nervous system depressants.[1] Developed in

Sweden in the late 1950s, nealbarbital was introduced as a sedative and hypnotic agent with

a purportedly improved therapeutic index compared to its predecessors.[1] This guide provides

a comprehensive technical overview of the history, chemical synthesis, pharmacology, and

eventual decline of nealbarbital, offering insights for researchers in pharmacology and drug

development.

The history of barbiturates dates back to the synthesis of barbituric acid by Adolf von Baeyer in

1864.[2][3] However, it wasn't until the early 1900s that the sedative properties of its

derivatives, such as barbital (Veronal), were discovered and introduced into clinical practice.[3]

Throughout the first half of the 20th century, thousands of barbiturates were synthesized, with

about 50 finding clinical use for conditions ranging from anxiety and insomnia to epilepsy.[2]
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This era of barbiturate prominence was driven by the need for effective treatments for a variety

of neurological and psychological conditions. However, the therapeutic benefits of barbiturates

were often overshadowed by their significant risks, including a narrow therapeutic window, high

potential for dependence, and severe, often fatal, consequences of overdose.[2][4] It was

within this context of seeking safer alternatives that nealbarbital was developed.

Chemical Profile and Synthesis
Chemical Structure and Properties

Nealbarbital is chemically designated as 5-allyl-5-neopentylbarbituric acid.[1] Its molecular

formula is C₁₂H₁₈N₂O₃, with a molecular weight of 238.28 g/mol .[1]

Key chemical properties include:

Appearance: Slightly bitter crystals.

Melting Point: 155-157°C.

Solubility: Practically insoluble in water and petroleum ether; moderately soluble in

chloroform; freely soluble in alcohol, ether, and acetone. It is also soluble in aqueous alkaline

solutions.

Synthesis of Nealbarbital

The synthesis of nealbarbital, like other 5,5-disubstituted barbiturates, is based on the

condensation reaction of a disubstituted malonic ester with urea. While a specific detailed

protocol for nealbarbital is not readily available in contemporary literature, the synthesis can

be reliably extrapolated from the well-established general method for barbiturate synthesis. A

United States patent filed in 1959 describes the preparation of 5-neopentyl-5-allyl barbituric

acid.[5]

Experimental Protocol: General Synthesis of 5,5-
Disubstituted Barbiturates (Adapted for Nealbarbital)
Materials:
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Diethyl malonate

Sodium ethoxide

Allyl bromide

Neopentyl bromide (or a suitable neopentyl halide)

Urea

Absolute ethanol

Hydrochloric acid

Anhydrous ether

Procedure:

Step 1: Alkylation of Diethyl Malonate

A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.

Diethyl malonate is added to the sodium ethoxide solution to form the sodium salt of diethyl

malonate.

The first substituent, the allyl group, is introduced by the dropwise addition of allyl bromide to

the solution. The reaction mixture is refluxed to ensure complete alkylation.

For the second substitution, another equivalent of sodium ethoxide is added, followed by the

neopentyl halide (e.g., neopentyl bromide). The mixture is again refluxed.

The resulting diethyl allyl-neopentylmalonate is isolated and purified.

Step 2: Condensation with Urea

The purified diethyl allyl-neopentylmalonate is added to a fresh solution of sodium ethoxide

in absolute ethanol.

A solution of dry urea in hot absolute ethanol is then added to the reaction mixture.
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The mixture is refluxed for several hours, during which the sodium salt of nealbarbital
precipitates.

After cooling, the precipitate is collected by filtration.

Step 3: Acidification and Purification

The sodium salt of nealbarbital is dissolved in water.

The solution is then acidified with hydrochloric acid to precipitate the free nealbarbital.

The crude nealbarbital is collected by filtration, washed with cold water, and dried.

Further purification can be achieved by recrystallization from a suitable solvent, such as

aqueous ethanol.

Step 1: Alkylation Step 2: Condensation Step 3: Purification

Diethyl Malonate Sodium Salt of Diethyl Malonate
NaOEt

Diethyl Allylmalonate
+ Allyl Bromide

Sodium Salt of Diethyl Allylmalonate
NaOEt

Diethyl Allyl-neopentylmalonate
+ Neopentyl Halide

Sodium Nealbarbital+ Urea, NaOEt Nealbarbital (crude)HCl Nealbarbital (pure)
Recrystallization

Click to download full resolution via product page

Caption: General workflow for the synthesis of nealbarbital.

Pharmacology
Mechanism of Action

Like all barbiturates, nealbarbital exerts its effects by acting as a positive allosteric modulator

of the γ-aminobutyric acid type A (GABA-A) receptor.[1] The GABA-A receptor is the primary

inhibitory neurotransmitter receptor in the central nervous system. It is a ligand-gated ion

channel that, upon binding of GABA, opens to allow the influx of chloride ions, leading to

hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.
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Barbiturates bind to a specific site on the GABA-A receptor, distinct from the binding sites for

GABA and benzodiazepines. This binding potentiates the effect of GABA by increasing the

duration of chloride channel opening. At higher concentrations, barbiturates can directly

activate the GABA-A receptor, even in the absence of GABA, which contributes to their more

pronounced CNS depressant effects and lower therapeutic index compared to

benzodiazepines.
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Caption: Mechanism of nealbarbital action on the GABA-A receptor.

Pharmacokinetics
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Detailed pharmacokinetic data for nealbarbital is sparse in modern literature due to its

obsolescence. However, historical sources and its classification as an intermediate-acting

barbiturate provide some insights.

Absorption: Nealbarbital is reported to be rapidly absorbed after oral administration.[1]

Duration of Action: Its duration of action is considered intermediate, falling between shorter-

acting barbiturates like amobarbital and longer-acting ones such as phenobarbital.[1] This

profile made it suitable for managing anxiety without causing prolonged sedation.[1]

Metabolism: The metabolism of nealbarbital is thought to occur primarily in the liver. One

identified metabolite is nealbarbital diol.[6] The neopentyl group in its structure is believed to

hinder metabolism at that position, potentially influencing its duration of action.[6]

Excretion: The metabolites of nealbarbital are presumably excreted via the kidneys.

For a comparative perspective, the pharmacokinetic parameters of the long-acting barbiturate,

phenobarbital, are well-characterized:

Parameter Phenobarbital Nealbarbital

Bioavailability (Oral) >95%[7]
Rapidly absorbed (quantitative

data unavailable)[1]

Protein Binding 20-45%[7] Data unavailable

Half-life 53-118 hours (adults)[7][8]

Intermediate duration of action

(quantitative data unavailable)

[1]

Metabolism
Hepatic (CYP2C9, CYP2C19,

CYP2E1)[9]

Hepatic (Nealbarbital diol is a

metabolite)[6]

Excretion
Renal (25-50% unchanged)

[10]
Data unavailable

Pharmacodynamics and Clinical Use
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Clinical investigations in the early 1960s demonstrated that nealbarbital was effective in

treating anxiety in outpatients.[1] It was found to be as effective as amobarbital on a weight-for-

weight basis but caused less drowsiness, which was a significant advantage for daytime use.

[1] Nealbarbital was also used for the treatment of insomnia.[1][11] The reduced hypnotic and

anesthetic potency compared to earlier barbiturates like amylobarbitone or pentobarbitone

sodium was a key feature of its development.[1]

Decline and Obsolescence
Despite its initial promise as a safer barbiturate, the clinical use of nealbarbital declined by the

late 20th century.[1] This was part of a broader trend of barbiturate replacement by the newly

developed benzodiazepines in the 1960s and 1970s.[2][4] The reasons for the decline of

barbiturates, including nealbarbital, are multifaceted:

Narrow Therapeutic Index: The dose of a barbiturate required for a therapeutic effect is close

to the toxic dose, increasing the risk of accidental overdose.[4]

High Potential for Dependence: Both physical and psychological dependence are significant

risks with long-term barbiturate use.[4]

Severe Withdrawal Syndrome: Abrupt cessation of barbiturates can lead to a life-threatening

withdrawal syndrome.

Respiratory Depression: Overdose can lead to profound respiratory depression, which is

often the cause of death.

Drug Interactions: Barbiturates are potent inducers of hepatic enzymes, leading to numerous

drug-drug interactions.

The introduction of benzodiazepines, which have a wider therapeutic index and a lower risk of

fatal overdose, led to a rapid decline in the prescription of barbiturates for anxiety and

insomnia. Today, nealbarbital is considered obsolete and is classified as a Schedule IV

controlled substance in the United States.[1]

Conclusion
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Nealbarbital represents a significant chapter in the history of psychopharmacology, embodying

the mid-20th-century pursuit of a safer sedative-hypnotic. Its development highlights the

structure-activity relationships that medicinal chemists explored to modulate the

pharmacological properties of barbiturates. While it offered some advantages over its

predecessors, such as reduced drowsiness, it could not overcome the inherent risks associated

with the barbiturate class. The story of nealbarbital serves as a valuable case study for drug

development professionals, illustrating the importance of a wide therapeutic index and a

favorable safety profile for the long-term success of a therapeutic agent. The eventual

replacement of barbiturates by benzodiazepines underscores the continuous evolution of

pharmacotherapy in search of safer and more effective treatments.
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Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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